Structural and Physicochemical Differentiation from a Common Synthetic Intermediate
The target compound contains an N-acetyl group (MW contribution: 43.05 Da) and a 2-chloropyrimidine ring, whereas the closely related synthetic intermediate tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 221050-88-0) contains an N-Boc protecting group (MW contribution: 101.13 Da) . This results in a molecular weight difference of 58.08 Da and a significant difference in lipophilicity (predicted XLogP3 of ~0.5 for the target compound versus ~1.3 for the Boc-protected analog). The absence of the acid-labile Boc group in the target compound makes it a more stable intermediate for reactions under acidic conditions .
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW: 240.69 g/mol; Predicted XLogP3: ~0.5 |
| Comparator Or Baseline | tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (MW: 298.77 g/mol; Predicted XLogP3: ~1.3) |
| Quantified Difference | ΔMW = -58.08 g/mol; ΔXLogP3 = -0.8 (predicted) |
| Conditions | Physicochemical predictions based on chemical structure |
Why This Matters
Procurement must be specific; the target's smaller size and lower lipophilicity may be crucial for fragment-based drug design or for improving solubility in aqueous assay buffers.
